molecular formula C6H3F2IO B118277 2,3-Difluoro-4-iodophenol CAS No. 144292-40-0

2,3-Difluoro-4-iodophenol

Cat. No.: B118277
CAS No.: 144292-40-0
M. Wt: 255.99 g/mol
InChI Key: IXJVMKIJWFFXCR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodophenol is an organic compound with the chemical formula C6H3F2IOH. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenol ring. This compound appears as white or yellow crystals and is soluble in organic solvents such as chloroform and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-iodophenol can be synthesized through a multi-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like chloroform or ethanol and controlled temperatures.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.

Major Products:

    Substitution Reactions: The major products depend on the nature of the substituent introduced. For example, halogenation can yield various halogenated phenols.

    Oxidation and Reduction: Products include quinones and hydroquinones, depending on the reaction pathway.

Scientific Research Applications

2,3-Difluoro-4-iodophenol has several applications in scientific research:

Mechanism of Action

The reactivity of 2,3-difluoro-4-iodophenol is influenced by the electron-withdrawing nature of the fluorine atoms. This effect enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The iodine atom also plays a role in directing the reactivity of the phenol ring.

Molecular Targets and Pathways:

    Electrophilic Substitution: The compound’s structure facilitates electrophilic substitution reactions, where the fluorine atoms stabilize the transition state.

    Enzyme Interactions: In biological systems, the compound can interact with enzymes, affecting their activity and function.

Comparison with Similar Compounds

    2,4-Difluorophenol: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodophenol: Contains an iodine atom but lacks the fluorine atoms, leading to variations in chemical behavior.

    2,3-Difluorophenol:

Uniqueness: 2,3-Difluoro-4-iodophenol’s combination of fluorine and iodine atoms on the phenol ring makes it unique. This combination enhances its reactivity and allows for diverse applications in synthesis and research.

Properties

IUPAC Name

2,3-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVMKIJWFFXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617653
Record name 2,3-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-40-0
Record name 2,3-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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